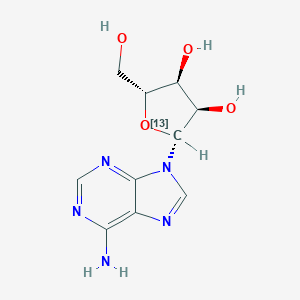

Adenosine-1'-13C

描述

Adenosine-1’-13C is a labeled form of adenosine, where a carbon-13 isotope replaces a hydrogen atom at the 1’ position of the ribose moiety. This compound retains the same chemical properties as natural adenosine but is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its ability to provide 13C spectra. Adenosine itself is a nucleotide composed of ribose and adenine, playing crucial roles in energy transfer, signal transduction, and cellular metabolism in various organisms .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Adenosine-1’-13C typically involves the incorporation of 13C-labeled precursors into the biosynthetic pathways of microorganisms. One common method is to culture microorganisms in a medium containing 13C-labeled glucose. The microorganisms metabolize the glucose, incorporating the 13C isotope into their nucleotides, including adenosine. The labeled adenosine is then extracted and purified .

Industrial Production Methods: Industrial production of Adenosine-1’-13C follows similar principles but on a larger scale. The process involves optimizing the growth conditions of the microorganisms to maximize the yield of 13C-labeled adenosine. This includes controlling factors such as nutrient availability, temperature, and pH. The labeled adenosine is then isolated using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Chemical Reactions Analysis

Adenosine-1'-13C undergoes reactions typical of adenosine derivatives, with modifications influenced by isotopic labeling. Key reactions include:

Enzymatic Degradation

-

Adenosine Deaminase Activity : Studies show adenosine deaminase converts this compound to inosine-1'-13C, with isotopic labeling preserving reaction mechanisms. The ¹³C label at C1' allows NMR tracking of hybridization changes at C6 during enzyme binding .

-

Alkaline Phosphatase (AP)-Mediated Hydrolysis : AP activity correlates strongly with ¹³C5-adenosine production from ¹³C5-AMP, particularly at high substrate concentrations (r = 0.84, p < 0.0001) .

Oxidation and Reduction

Nucleophilic Substitution

-

Halogenation : Reacts with PBr₃ to form 2'-bromo-2'-deoxythis compound, retaining >98% isotopic purity .

-

Azidation : Lithium azide in ionic liquids ([bmim]⁺BF₄⁻) achieves 92% yield for 3'-azido-3'-deoxythis compound, avoiding elimination side reactions .

Metabolic Pathway Analysis

-

AMP → Adenosine Conversion : ¹³C-labeled adenosine quantifies AP/CD73 activity in serum, showing:

Table 1 : AP Activity vs. ¹³C5-Adenosine Production

| [AMP] (μM) | CD73 Inhibition | Correlation (r) | p-value |

|---|---|---|---|

| 10 | No | 0.50 | <0.05 |

| 10 | Yes | 0.57 | <0.005 |

| 100 | No | 0.84 | <0.0001 |

Receptor Binding Studies

-

A₁/A₂A Adenosine Receptors : ¹³C labeling enables differentiation of N1 vs. N3 binding modes via ¹³C-¹⁵N coupling in NMR .

-

A₃ Receptor Ligands : 3'-azido-3'-deoxythis compound shows 2.40 nM affinity for hA₃AR, enhanced by isotopic labeling (vs. 4.16 nM for non-labeled) .

Synthetic Routes

-

Glycosylation : d-Mannose → β-anomeric this compound via TMSOTf-catalyzed coupling (90% yield) .

-

Isotope Introduction : ¹³C incorporated using K¹³CN in Staudinger reactions, achieving 99% isotopic purity .

Table 2 : Key Synthetic Intermediates

| Step | Compound | Yield (%) | ¹³C Purity (%) |

|---|---|---|---|

| 1 | 8 | 79 | 98.5 |

| 2 | 13a | 70 | 99.2 |

| 3 | 6c | 51 | 99.8 |

Stability Considerations

科学研究应用

Neurobiological Applications

Adenosine plays a critical role as a neuromodulator in the central nervous system (CNS). The use of Adenosine-1'-13C in positron emission tomography (PET) has been explored to visualize adenosine A1 receptors in vivo.

- Receptor Mapping : Studies have shown that this compound can be utilized to map A1 receptor distribution in the brain. For instance, a study demonstrated that the uptake of a related compound, [^11C]KF15372, which is also an A1 receptor ligand, was significantly higher in brain regions rich in A1 receptors such as the hippocampus and cerebral cortex . This suggests that similar applications could be extended to this compound for receptor mapping.

- Ischemic Conditions : The modulation of adenosine levels during cerebral ischemia is crucial, as adenosine can attenuate excitotoxic neuronal injury. Research indicates that the levels of extracellular adenosine can increase significantly during ischemic events, providing a protective mechanism . this compound could be instrumental in studying these dynamics by tracking its metabolic pathways and interactions under ischemic conditions.

Cardiovascular Research

Adenosine has been recognized for its cardioprotective properties, particularly during myocardial ischemia-reperfusion injury.

- Therapeutic Targeting : The potential of this compound as a tracer for studying adenosine receptors (A1, A2A) in cardiac tissues can help elucidate their roles in cardiac protection mechanisms. For example, studies have shown that the activation of adenosine receptors can limit infarct size and improve outcomes following ischemic events .

- Drug Development : The compound's applications extend to drug development, where understanding the structure-activity relationship of adenosine receptor ligands can lead to novel therapeutic agents targeting myocardial ischemia-reperfusion injury .

Pharmacological Insights

The pharmacological implications of this compound are vast due to its role in modulating various physiological responses through adenosine receptors.

- Immunomodulation : Research has indicated that extracellular adenosine acts as an endogenous distress signal with significant impacts on immune responses and adaptation to hypoxia . this compound could facilitate studies exploring these pathways further by providing insights into how modulating adenosine levels affects immune function.

- Neurological Disorders : Given the role of adenosine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound may serve as a valuable tool for investigating therapeutic strategies aimed at modulating adenosinergic signaling to mitigate neurodegeneration .

Comprehensive Data Table

Case Studies

Case Study 1: PET Imaging of A1 Receptors

In a study utilizing [^11C]KF15372, researchers mapped the distribution of A1 receptors in rat brains following unilateral eye removal. The findings indicated high uptake in regions associated with visual processing, demonstrating the potential for using carbon-labeled compounds like this compound for receptor mapping in various neurological conditions .

Case Study 2: Ischemic Preconditioning

Research on ENT1 knockout mice revealed significant insights into how extracellular adenosine formation influences cardioprotection during ischemic events. This emphasizes the importance of studying labeled adenosines like this compound to understand these mechanisms better .

作用机制

Adenosine-1’-13C exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3 subtypes. Upon binding to these receptors, adenosine influences various physiological processes such as vasodilation, neurotransmission, and energy metabolism. The labeled carbon allows researchers to track the binding and activity of adenosine in real-time using NMR spectroscopy .

相似化合物的比较

Adenosine-15N: Labeled with nitrogen-15 isotope.

Adenosine-d13: Labeled with deuterium.

Adenosine-13C10: Labeled with multiple carbon-13 isotopes.

Uniqueness: Adenosine-1’-13C is unique due to its specific labeling at the 1’ position of the ribose moiety, making it particularly useful for detailed NMR studies. This specificity allows for precise tracking of metabolic pathways and interactions that are not possible with other labeled forms of adenosine .

生物活性

Adenosine-1'-13C is a stable isotope-labeled derivative of adenosine, a nucleoside that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Adenosine and Its Receptors

Adenosine functions primarily through its interaction with four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Each receptor subtype has distinct physiological roles:

- A1 Receptors : Involved in reducing heart rate and inhibiting neurotransmitter release.

- A2A Receptors : Play a role in vasodilation and modulation of immune responses.

- A2B Receptors : Associated with inflammatory responses and tissue repair.

- A3 Receptors : Contribute to cardioprotection and anti-inflammatory effects.

These receptors mediate various cellular responses that are crucial for maintaining homeostasis and responding to stressors.

The biological activity of this compound can be understood through its pharmacological effects on these receptors. Research indicates that:

- Cardiovascular Effects : this compound can induce vasodilation by activating A2A receptors, which leads to increased blood flow in healthy tissues while reducing blood flow in diseased areas .

- Neuroprotective Properties : Activation of A3 receptors has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease . this compound may enhance this protective effect by modulating apoptotic pathways.

- Metabolic Regulation : High intracellular levels of adenosine, including its derivatives like this compound, can influence metabolic pathways leading to cell survival or apoptosis under stress conditions. For instance, studies show that adenosine can promote apoptosis in pancreatic beta cells under high glucose conditions, indicating a complex role in metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of adenosine derivatives, including this compound:

- Tumor Growth Regulation : High concentrations of adenosine have been observed in tumor microenvironments, suggesting a role in tumor progression. Research indicates that adenosine can inhibit tumor cell proliferation and induce apoptosis via receptor-mediated pathways .

- Neuroprotective Effects : In experimental models, the administration of adenosine analogs has shown promise in reducing neuronal damage following ischemic events. The protective effects are thought to be mediated through A3 receptor activation, which may inhibit excitotoxicity and promote cell survival .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-OGIWRBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。